molecular formula C7H6N2 B14614059 Cyclopent-3-ene-1,1-dicarbonitrile CAS No. 58920-81-3

Cyclopent-3-ene-1,1-dicarbonitrile

Cat. No.: B14614059
CAS No.: 58920-81-3
M. Wt: 118.14 g/mol
InChI Key: TUTUTJQCFMRIAX-UHFFFAOYSA-N
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Description

Cyclopent-3-ene-1,1-dicarbonitrile is a bicyclic compound featuring a cyclopentene ring substituted with two nitrile groups at the 1-position. These derivatives are frequently synthesized via [4 + 2] annulations, nucleophilic additions, or base-mediated reactions, as demonstrated in the literature .

Properties

CAS No.

58920-81-3

Molecular Formula

C7H6N2

Molecular Weight

118.14 g/mol

IUPAC Name

cyclopent-3-ene-1,1-dicarbonitrile

InChI

InChI=1S/C7H6N2/c8-5-7(6-9)3-1-2-4-7/h1-2H,3-4H2

InChI Key

TUTUTJQCFMRIAX-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC1(C#N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopent-3-ene-1,1-dicarbonitrile can be synthesized through the reaction of diethyl cyclopent-3-ene-1,1-dicarboxylate with dichlorocarbene . This reaction typically involves the use of a strong base such as sodium hydride in an aprotic solvent like tetrahydrofuran, under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.

Chemical Reactions Analysis

Types of Reactions: Cyclopent-3-ene-1,1-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclopent-3-ene-1,1-dicarboxylic acid.

    Reduction: Reduction reactions can convert the nitrile groups to primary amines.

    Substitution: The nitrile groups can participate in nucleophilic substitution reactions, forming a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or hydrogen gas with a suitable catalyst can be used for reduction.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Cyclopent-3-ene-1,1-dicarboxylic acid.

    Reduction: Cyclopent-3-ene-1,1-diamine.

    Substitution: Various substituted this compound derivatives.

Scientific Research Applications

Cyclopent-3-ene-1,1-dicarbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclopent-3-ene-1,1-dicarbonitrile largely depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the nitrile groups act as electrophilic centers, attracting nucleophiles and facilitating the formation of new bonds. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Key Trends :

  • Electron-donating groups (e.g., methyl in 4g) improve yields and stability compared to electron-withdrawing groups (e.g., nitro in 4f).
  • Aryl sulfonyl groups enhance solubility in organic solvents, facilitating purification via silica gel chromatography .

Reactivity in Base-Mediated Reactions

Cyclopropane-1,1-dicarbonitrile (structurally distinct but functionally similar) exhibits base-dependent reactivity. For example:

  • Et₃N: Yields 29% of 2,6-dicyanoaniline at 40°C over 24 h .
  • DBU : Improves reaction efficiency due to stronger basicity and nucleophilic assistance .

This suggests that cyclopentene-1,1-dicarbonitrile analogs may similarly benefit from optimized base selection.

Optical and Structural Properties

  • 2,6-Bis(4-(dimethylamino)phenyl)-4-(dicyanomethylene)cyclohexane-1,1-dicarbonitrile: Exhibits absorption peaks at 242 nm and 351 nm, with fluorescence at 571 nm .
  • 3-Formyl-2,6-di-2-thienylcyclohex-3-ene-1,1-dicarbonitrile : X-ray crystallography confirms (2S,6R) stereochemistry, highlighting the role of substituents in dictating spatial configuration .

Cyclopentene derivatives are expected to display distinct spectral profiles due to ring strain and conjugation differences compared to cyclohexane analogs.

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